(R)-Viloxazine
Description
Historical Context of Viloxazine (B1201356) Discovery and Early Research
Viloxazine was first described in the scientific literature as early as 1972 wikipedia.orgmacsenlab.com. Its discovery by scientists at Imperial Chemical Industries stemmed from efforts to synthesize molecules chemically related to propranolol, aiming for central nervous system (CNS)-modulating properties tandfonline.comd-nb.infotandfonline.com. Shortly after its discovery, an immediate-release (IR) formulation of viloxazine was approved and marketed in the United Kingdom and several other European countries starting in 1974 for the treatment of adult major depressive disorder tandfonline.comd-nb.infonih.govnih.gov. For approximately 25 to 30 years, viloxazine served as an antidepressant, noted for a relatively low risk of cardiotoxicity compared to first-generation antidepressants d-nb.infonih.gov. In 1984, it also received an orphan drug designation in the USA for the treatment of cataplexy and narcolepsy, though it was never approved for these indications wikipedia.orgtandfonline.comd-nb.info. The immediate-release formulation was eventually withdrawn from global markets in the early 2000s due to commercial reasons, unrelated to its efficacy or safety profile wikipedia.orgd-nb.infonih.gov.
The Significance of Enantiomeric Forms in Contemporary Drug Discovery and Development
Chirality, the property of a molecule existing as non-superimposable mirror images (enantiomers), is a fundamental concept in modern drug discovery and development rsc.orgmusechem.comchiralpedia.com. Approximately half of all marketed drugs are chiral, and a significant majority are still administered as racemic mixtures (equimolar combinations of enantiomers) rsc.orgkhanacademy.org. However, biological systems, including enzymes and receptors, are themselves chiral. This inherent biological handedness means that enantiomers of a drug can interact differently with these targets, leading to distinct pharmacological, toxicological, and pharmacokinetic profiles chiralpedia.comnih.govmdpi.com.
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have increasingly emphasized the development of single-enantiomer drugs over racemates rsc.orgnih.govamericanpharmaceuticalreview.com. This preference is driven by the potential for one enantiomer to be therapeutically active (the eutomer) while the other is inactive or even toxic (the distomer) musechem.comchiralpedia.commdpi.com. Consequently, enantioselective synthesis and rigorous chiral analysis have become cornerstones of pharmaceutical research, aiming to optimize therapeutic outcomes and minimize adverse effects americanpharmaceuticalreview.comnumberanalytics.comrroij.comacs.org. Understanding and controlling the stereochemistry of drug molecules is crucial for ensuring drug efficacy, safety, and for elucidating precise structure-activity relationships rroij.com.
Current Research Landscape and Fundamental Inquiries into (R)-Viloxazine
The academic research landscape for viloxazine has seen a resurgence with its repurposing for the treatment of ADHD wikipedia.orgnih.govnih.gov. While much of the clinical focus is on the extended-release (ER) formulation, fundamental inquiries continue into its precise mechanism of action and the roles of its constituent enantiomers. Viloxazine is a racemic compound, meaning it exists as a mixture of two enantiomers: this compound and (S)-Viloxazine.
Research has established that viloxazine primarily functions as a selective norepinephrine (B1679862) reuptake inhibitor (NRI) macsenlab.comtandfonline.comdovepress.comdrugbank.comfrontiersin.orgpacific.edunih.gov. It moderately inhibits the norepinephrine transporter (NET), thereby increasing extracellular norepinephrine levels in the synaptic cleft macsenlab.comtandfonline.comdovepress.comdrugbank.comfrontiersin.orgpacific.edunih.gov. Beyond NET inhibition, viloxazine exhibits complex interactions with various serotonin (B10506) receptors, acting as a selective antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors, with weak antagonistic activity at 5-HT7 receptors tandfonline.comd-nb.infotandfonline.comdovepress.comfrontiersin.orgnih.govresearchgate.net. It also demonstrates weak inhibitory effects on monoamine oxidase (MAO) A and B and has negligible activity at dopamine (B1211576) transporters (DAT) tandfonline.comd-nb.infotandfonline.compacific.edu.
Pharmacological Targets and Affinities of Viloxazine
| Target | Viloxazine Affinity (IC50/KD) | Notes on Enantiomeric Activity |
| Norepinephrine Transporter (NET) | 0.2-0.63 µM | (S)-Viloxazine is 5-10x more active/potent than this compound. |
| Serotonin Transporter (SERT) | >100,000 nM | Negligible activity. |
| Dopamine Transporter (DAT) | >100,000 nM | Negligible activity. |
| 5-HT2B Receptor | 3,900 nM (Ki) | Antagonist; (S)-Viloxazine activity may differ from (R). |
| 5-HT2C Receptor | 6,400 nM (Ki) | Agonist; (S)-Viloxazine activity may differ from (R). |
| 5-HT7 Receptor | Weak antagonist | (S)-Viloxazine activity may differ from (R). |
| Monoamine Oxidase (MAO) A/B | Weak inhibitor | (S)-Viloxazine activity may differ from (R). |
Note: The data presented above reflects findings for viloxazine, often as a racemic mixture. Specific affinities for the isolated (R)-enantiomer are not always detailed in the literature, but the general trend indicates significantly lower pharmacological activity compared to the (S)-enantiomer.
Compound Name List:
Viloxazine
this compound
(S)-Viloxazine
Propranolol
Structure
2D Structure
3D Structure
Properties
CAS No. |
52730-45-7 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/t11-/m1/s1 |
InChI Key |
YWPHCCPCQOJSGZ-LLVKDONJSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@H]2CNCCO2 |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of R Viloxazine
Stereoselective Synthesis of (R)-Viloxazine
Obtaining enantiomerically pure compounds like this compound typically involves either direct asymmetric synthesis or the resolution of a racemic mixture or a chiral intermediate. While direct asymmetric synthesis routes specifically targeting this compound are not extensively detailed in the provided literature, the general synthesis of viloxazine (B1201356) and strategies for obtaining its enantiomers are described.
The rational design of viloxazine synthesis often begins with readily available starting materials. The most common precursors for the general synthesis of viloxazine are 2-ethoxyphenol (B1204887) and epichlorohydrin (B41342) newdrugapprovals.orggoogle.comresearchgate.netgoogleapis.comgoogle.comresearchgate.netresearchgate.netgoogle.comgoogleapis.comnih.govgoogle.comgoogle.com. These are reacted to form a key epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane newdrugapprovals.orggoogle.comresearchgate.netgoogleapis.comgoogle.comresearchgate.netresearchgate.netgoogle.comgoogleapis.comnih.govgoogle.comgoogle.com. The morpholine (B109124) ring system is then constructed using this intermediate. In the context of stereoselective synthesis or resolution, the design may focus on precursors that can be readily resolved into their enantiomeric forms, allowing for the subsequent isolation of the desired (R)-enantiomer. For instance, the intermediate 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine has been utilized in resolution strategies to access specific viloxazine analogs with known configurations newdrugapprovals.orggoogle.comresearchgate.netgoogle.comgoogle.comgoogle.comgoogle.com.
The synthesis of racemic viloxazine typically proceeds through a multi-step process. A common pathway involves:
Epoxide Formation: Reaction of 2-ethoxyphenol with epichlorohydrin, often in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and sometimes a phase-transfer catalyst, yields 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This step can achieve nearly quantitative yields newdrugapprovals.orggoogleapis.comnih.gov.
Morpholine Ring Formation: The epoxide intermediate is then reacted with a nucleophile, such as 2-aminoethyl hydrogen sulfate (B86663), in the presence of a base. This reaction involves epoxide ring opening followed by cyclization to form the morpholine ring structure of viloxazine newdrugapprovals.orggoogle.comresearchgate.netgoogleapis.comgoogle.comresearchgate.netresearchgate.netgoogleapis.comnih.govgoogle.comgoogle.com. Older methods report yields around 40% for this cyclization step nih.gov, while newer processes aim to improve yields and reduce impurities, sometimes by using a large excess of base or employing alternative cyclization agents newdrugapprovals.orggoogleapis.comgoogle.comresearchgate.netgoogleapis.comgoogle.comgoogle.com.
Salt Formation and Purification: The viloxazine free base is typically converted into a salt, most commonly the hydrochloride salt, by treatment with hydrochloric acid. Subsequent purification, often through recrystallization from solvents like isopropanol/ethyl acetate (B1210297) mixtures, yields the final product researchgate.netnih.gov.
Optimization efforts in these processes often focus on increasing reaction yields, minimizing the formation of undesirable impurities (such as residual epichlorohydrin or 2-aminoethyl hydrogen sulfate), and controlling reaction conditions like temperature, base concentration, and reaction time newdrugapprovals.orgresearchgate.netgoogleapis.comresearchgate.netgoogle.com.
While direct asymmetric synthesis routes for this compound are not prominently featured in the reviewed literature, the primary strategy for obtaining enantiomerically pure viloxazine, including the (R)-isomer, is through chiral resolution . This process typically involves separating enantiomers from a racemic mixture or resolving chiral intermediates.
Resolution of Intermediates: A key approach involves the resolution of chiral intermediates. For instance, the intermediate 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine, which exists as a mixture of stereoisomers, can be resolved to obtain specific enantiomers. These resolved intermediates can then be carried forward through subsequent synthetic steps to yield enantiomerically pure viloxazine analogs or viloxazine itself newdrugapprovals.orggoogle.comresearchgate.netgoogle.comgoogle.comgoogle.comgoogle.com.
Chiral Chromatography: Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are crucial for separating viloxazine enantiomers and determining their enantiomeric excess (ee). The enantiomeric excess quantifies the degree of purity of one enantiomer over the other in a mixture researchgate.netchemistrysteps.comunacademy.comijpsjournal.comjasco-global.comresearchgate.netnih.govijpsjournal.com. Methods have been developed using chiral stationary phases (e.g., Chiralpak IM) with specific mobile phases to achieve this separation researchgate.netijpsjournal.comijpsjournal.com.
Table 1: Key Synthesis Steps and Yields for Racemic Viloxazine
| Step | Reactants/Conditions | Key Intermediate/Product | Reported Yield | Citation(s) |
| 1. Epoxide Formation | 2-ethoxyphenol, epichlorohydrin, base (e.g., K₂CO₃), optional phase-transfer catalyst | 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide 1) | Nearly quantitative | newdrugapprovals.orggoogleapis.comnih.gov |
| 2. Morpholine Ring Formation (Cyclization) | Epoxide 1, 2-aminoethyl hydrogen sulfate, excess base | Viloxazine free base | ~40% (older methods), improved in newer processes | newdrugapprovals.orgnih.govgoogle.comgoogle.com |
| 3. Salt Formation and Purification | Viloxazine free base, HCl, recrystallization from solvents (e.g., isopropanol/EtOAc) | Viloxazine hydrochloride | 99% purity | researchgate.netnih.gov |
Synthesis of Viloxazine-Related Chemical Intermediates and Structural Analogs
Beyond the direct synthesis of viloxazine, research has also focused on the preparation and characterization of related chemical intermediates and structural analogs.
Key Intermediates: 1-(2-ethoxyphenoxy)-2,3-epoxypropane is a central intermediate in most viloxazine synthesis pathways newdrugapprovals.orggoogle.comresearchgate.netgoogleapis.comgoogle.comresearchgate.netresearchgate.netgoogle.comgoogleapis.comnih.govgoogle.comgoogle.com. Other intermediates, such as Diol 1 and N-benzyl viloxazine, have also been described in specific patented processes google.comgoogleapis.com.
Structural Analogs: To explore structure-activity relationships (SAR) and identify compounds with potentially improved or altered pharmacological profiles, various structural analogs of viloxazine have been synthesized. For example, thiophene (B33073) analogues of viloxazine have been prepared and evaluated for their antidepressant properties nih.gov.
Advanced Characterization of Novel Polymorphs of Viloxazine Salts
The solid-state properties of active pharmaceutical ingredients (APIs), including viloxazine salts, are critical for their formulation, stability, and bioavailability. Research has focused on identifying and characterizing novel polymorphic forms of viloxazine salts, particularly viloxazine hydrochloride.
Advanced characterization techniques are employed to elucidate the structure and properties of these solid forms:
Powder X-ray Diffraction (XRPD): Used to identify crystalline phases and determine polymorphic forms based on unique diffraction patterns.
Differential Scanning Calorimetry (DSC): Provides information on thermal transitions, such as melting points and phase changes, which are indicative of different polymorphic forms.
Thermogravimetric Analysis (TGA): Used to assess thermal stability and quantify weight loss due to desolvation or decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including confirmation of chemical identity and the ratio of API to salt (e.g., viloxazine to HCl).
Infrared (IR) and Raman Spectroscopy: Offer vibrational fingerprints that can distinguish between different crystalline forms by detecting subtle changes in molecular interactions and conformations.
While specific novel polymorphs of viloxazine hydrochloride, such as Form A and Form B, have been reported along with their associated spectral data (e.g., XRPD patterns, Raman spectra) googleapis.comgoogleapis.comgoogle.com, detailed experimental data for these forms, suitable for inclusion in a data table, is not extensively provided in the current search results.
Pre Clinical Pharmacological Investigations of R Viloxazine
Molecular Pharmacology: Receptor Binding and Functional Activity Profiling
(R)-Viloxazine, an enantiomer of the bicyclic morpholine (B109124) derivative viloxazine (B1201356), exhibits a complex and distinct pharmacological profile characterized by its interactions with several key neurotransmitter systems. While its primary mechanism is associated with the norepinephrine (B1679862) transporter, its activity extends to various serotonin (B10506) and adrenergic receptors. Pre-clinical research has aimed to deconstruct the molecular interactions that underpin its therapeutic effects. It is important to note that while some studies focus specifically on the (R)-enantiomer, much of the available data has been generated using racemic viloxazine. The (S)-stereoisomer is reported to be significantly more potent than the (R)-isomer. nih.gov
This compound functions as a selective and moderate inhibitor of the norepinephrine transporter (NET). drugbank.comnih.gov This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration in various brain regions. drugbank.com
In vitro studies using racemic viloxazine have demonstrated its affinity for the human norepinephrine transporter, with reported binding affinity (Ki) values of approximately 0.63 µM and an inhibitory concentration (IC₅₀) for norepinephrine reuptake of 0.2 µM. drugbank.comfda.gov Other studies have reported a dissociation constant (KD) for racemic viloxazine at the human NET in the range of 155 to 630 nM. wikipedia.org Functional assays in rat hypothalamic synaptosomes showed an IC₅₀ value of 0.26 µM for the inhibition of radiolabeled norepinephrine uptake. nih.govtandfonline.com This moderate affinity and inhibitory potency at the NET is a central component of its mechanism of action. nih.govdrugbank.com
Table 1: this compound NET Binding and Functional Activity
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Ki | Human | 0.63 µM | drugbank.com |
| KD | Human | 155 - 630 nM | wikipedia.org |
| IC₅₀ | Human | 0.2 µM | drugbank.com |
| IC₅₀ | Rat | 0.26 µM | nih.govtandfonline.com |
Functional assays have determined the IC₅₀ for its antagonistic activity at the 5-HT₂B receptor to be 27.0 µM. nih.govtandfonline.com For its agonistic activity at the 5-HT₂C receptor, the half-maximal effective concentration (EC₅₀) is reported as 1.6 µM to 32.0 µM. nih.govtandfonline.com Furthermore, viloxazine demonstrates weak antagonistic activity at the 5-HT₇ receptor, with one study noting 52% inhibition at a concentration of 100 µM and another reporting a Ki of 1.9 µM and an IC₅₀ of 6.7 µM. nih.govtandfonline.comtandfonline.com It does not exhibit significant activity at 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, or 5-HT₆ receptors. nih.gov
Table 2: this compound Serotonin Receptor Functional Activity
| Receptor Subtype | Activity | Value | Reference |
|---|---|---|---|
| 5-HT₂B | Antagonist | IC₅₀ = 27.0 µM | nih.govtandfonline.com |
| 5-HT₂B | Antagonist | Ki = 6.4 µM | researchgate.net |
| 5-HT₂C | Agonist | EC₅₀ = 1.6 - 32.0 µM | nih.govtandfonline.com |
| 5-HT₂C | Agonist | Ki = 3.9 µM | researchgate.net |
| 5-HT₇ | Antagonist | Ki = 1.9 µM | tandfonline.comtandfonline.com |
Pre-clinical studies indicate that viloxazine possesses weak antagonistic activity at certain adrenergic receptors. drugbank.comwikipedia.org Binding assays have shown some affinity for the α₁A and α₁B adrenergic receptors. tandfonline.com Specifically, viloxazine is described as a weak antagonist at the α₁B-adrenergic receptor and the β₂-adrenergic receptor. drugbank.comwikipedia.org This activity is considered relatively weak compared to its primary action at the NET. wikipedia.org
Early investigations explored the potential for viloxazine to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. Studies in rats demonstrated that viloxazine can exert a dose- and time-dependent inhibition of MAO activity in both brain and liver tissues, leading to an increase in brain catecholamine and serotonin concentrations. nih.gov However, subsequent in vitro characterization revealed that viloxazine is a very weak, competitive, and reversible inhibitor of both MAO-A and MAO-B when compared to specific inhibitors like clorgyline and pargyline. nih.gov More recent binding assays showed only low activity (~10%) towards MAO-A, suggesting that MAO inhibition is not a primary mechanism of action for this compound. dovepress.com
The affinity of this compound for the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT) is negligible, underscoring its selectivity for the norepinephrine transporter. nih.govsupernusmedical.com Binding studies have consistently shown a very low affinity for DAT, with KD values reported to be greater than 100,000 nM. nih.govwikipedia.org Similarly, its affinity for SERT is significantly lower than for NET, with reported KD values of 17,300 nM and an IC₅₀ for serotonin uptake of 257 µM. nih.govwikipedia.org This high selectivity for NET over both DAT and SERT is a defining feature of its molecular profile. nih.gov
Table 3: this compound DAT and SERT Binding Affinity
| Transporter | Parameter | Value | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | KD | >100,000 nM | nih.govwikipedia.org |
| Serotonin Transporter (SERT) | KD | 17,300 nM | wikipedia.org |
| Serotonin Transporter (SERT) | IC₅₀ | 257 µM | nih.gov |
Neurotransmitter System Modulation in Pre-clinical Animal Models
In vivo studies using pre-clinical animal models, particularly microdialysis in freely moving rats, have substantiated the in vitro findings and provided a clearer picture of this compound's effects on neurotransmitter dynamics. nih.govnih.gov Administration of viloxazine leads to a significant and dose-dependent increase in the extracellular levels of norepinephrine, dopamine, and serotonin, specifically in the prefrontal cortex (PFC), a brain region critically involved in executive function. nih.govsupernusmedical.comnih.govnih.gov
The elevation of norepinephrine and dopamine in the PFC is the expected downstream effect of NET inhibition, as the NET is also responsible for dopamine reuptake in this cortical region. drugbank.comnih.gov Notably, the increase in serotonin levels is not attributed to SERT inhibition, for which viloxazine has negligible affinity. nih.govnih.gov Instead, it is hypothesized that the serotonergic effects are a result of its unique activity at 5-HT₂B and 5-HT₂C receptors. nih.govresearchgate.net Antagonism of 5-HT₂B receptors located on GABAergic interneurons may disinhibit serotonin neurons, leading to enhanced serotonin release in the PFC. drugbank.comresearchgate.net
One study found that a 50 mg/kg dose of viloxazine in rats resulted in a peak increase of extracellular serotonin in the PFC of approximately 506% from baseline. nih.gov Another study confirmed that at clinically relevant concentrations (30 mg/kg in rats), viloxazine significantly increased extracellular levels of norepinephrine, dopamine, and serotonin in the PFC. nih.govnih.gov This study also observed a decrease in the norepinephrine metabolite DHPG, supporting NET inhibition, but no change in the serotonin metabolite 5-HIAA, which is consistent with the lack of SERT inhibition. nih.govnih.gov In contrast to its robust effects in the PFC, viloxazine has a minimal impact on dopamine levels in the nucleus accumbens, a region associated with reward and addiction. nih.govresearchgate.net
Extracellular Norepinephrine Levels in Distinct Brain Regions (e.g., Prefrontal Cortex, Amygdala, Nucleus Accumbens)
Preclinical microdialysis studies in freely moving rats have demonstrated that viloxazine administration leads to a significant increase in extracellular norepinephrine (NE) levels in the prefrontal cortex (PFC). nih.govnih.gov This effect is consistent with viloxazine's known activity as a norepinephrine transporter (NET) inhibitor. nih.govdrugbank.com By blocking NET, viloxazine reduces the reuptake of NE from the synaptic cleft, thereby enhancing noradrenergic neurotransmission in the PFC. nih.govdrugbank.com Studies have shown that viloxazine administration can produce a robust and sustained elevation of NE in the PFC. tandfonline.comresearchgate.net In addition to the prefrontal cortex, investigations have also measured neurotransmitter levels in the nucleus accumbens and the amygdala, showing viloxazine's broad impact on key brain circuits. nih.gov The increase in prefrontal cortex catecholamine levels is a consistent finding in response to clinically relevant concentrations of viloxazine. tandfonline.com
Table 1: Effect of Viloxazine on Extracellular Norepinephrine Levels in Rat Prefrontal Cortex Changes are represented as a percentage of the baseline level.
| Brain Region | Peak Increase (% of Baseline) |
|---|
Extracellular Serotonin Levels and Release Mechanisms in Cerebral Microenvironments (e.g., Prefrontal Cortex, Striatum, Amygdala, Nucleus Accumbens)
A notable finding from preclinical investigations is that viloxazine significantly increases extracellular serotonin (5-HT) levels, particularly in the prefrontal cortex. nih.govresearchgate.netguidetopharmacology.org In vivo microdialysis studies in rats revealed that viloxazine administration can cause a peak increase of approximately 500% in extracellular 5-HT levels in the PFC. nih.gov This effect is particularly remarkable because viloxazine has a very low affinity for the serotonin transporter (SERT), indicating that the mechanism of 5-HT elevation is not due to reuptake inhibition. nih.govnih.govnih.gov
The leading hypothesis for this increase in 5-HT involves viloxazine's activity at specific serotonin receptors. drugbank.comresearchgate.net In vitro studies have shown that viloxazine acts as an antagonist at 5-HT₂B receptors and an agonist at 5-HT₂C receptors. nih.govdrugbank.comfrontiersin.org Antagonism of 5-HT₂B receptors, which are located on GABAergic interneurons, may disinhibit serotonin neurons, leading to enhanced 5-HT release in regions like the PFC. drugbank.comresearchgate.net This modulation of the serotonergic system, independent of SERT inhibition, represents a key aspect of viloxazine's pharmacological profile. nih.govresearchgate.netresearchgate.net
Table 2: Effect of Viloxazine on Extracellular Serotonin Levels in Rat Prefrontal Cortex Changes are represented as a percentage of the baseline level.
| Brain Region | Peak Increase (% of Baseline) |
|---|
Extracellular Dopamine Levels and Modulation in Specific Cortical and Subcortical Regions (e.g., Prefrontal Cortex, Amygdala, Nucleus Accumbens)
Viloxazine administration also leads to a significant increase in extracellular dopamine (DA) levels within the prefrontal cortex. nih.govnih.govslq.qld.gov.au This effect is understood to be an indirect consequence of its primary action on the norepinephrine transporter. drugbank.com In the PFC, the NET is also responsible for the reuptake of DA; therefore, inhibition of NET by viloxazine results in elevated levels of both NE and DA in this brain region. nih.govdrugbank.comresearchgate.net
In contrast to its robust effect in the PFC, viloxazine has a minimal impact on DA levels in the nucleus accumbens. nih.govresearchgate.net This regional specificity is attributed to viloxazine's negligible affinity for the dopamine transporter (DAT), which is the primary regulator of DA clearance in the nucleus accumbens. nih.govresearchgate.net The modest and short-lived increase in dopamine in the nucleus accumbens distinguishes viloxazine from substances with high abuse potential. researchgate.net
Table 3: Effect of Viloxazine on Extracellular Dopamine Levels in Rat Brain Regions Changes are represented as a percentage of the baseline level.
| Brain Region | Effect on Dopamine Levels |
|---|---|
| Prefrontal Cortex (PFC) | Significant increase |
Comprehensive Analysis of Noradrenergic and Serotonergic System Interplay
The pharmacological profile of this compound is characterized by a complex interplay between the noradrenergic and serotonergic systems. The primary mechanism of NET inhibition directly increases synaptic concentrations of norepinephrine and, in the prefrontal cortex, dopamine. drugbank.com This noradrenergic activity is complemented by a distinct and significant modulation of the serotonin system. researchgate.net Viloxazine's ability to substantially increase 5-HT levels in the PFC is not mediated by SERT blockade but rather through its interaction with 5-HT receptors. nih.govresearchgate.net
Specifically, its antagonist activity at 5-HT₂B receptors and agonist activity at 5-HT₂C receptors are thought to be key. drugbank.comguidetopharmacology.orgfrontiersin.org Stimulation of 5-HT₂C receptors can facilitate dopamine release, potentially contributing to the observed increases in the PFC. nih.govdrugbank.com Furthermore, antagonism of 5-HT₂B receptors on GABA interneurons can lead to a disinhibition of serotonin neurons, resulting in increased tonic 5-HT release. drugbank.comresearchgate.net This dual action—enhancing catecholamine levels via NET inhibition while separately boosting serotonin release via receptor modulation—suggests a synergistic mechanism. nih.govresearchgate.net This profile distinguishes it from classic selective norepinephrine reuptake inhibitors (NRIs) or selective serotonin reuptake inhibitors (SSRIs). nih.gov
Stereospecificity of Pharmacological Effects
Comparative Binding Affinities of (R)- and (S)-Isomers to Neurotransmitter Transporters and Receptors
Viloxazine is a racemic mixture composed of (R)- and (S)-isomers. guidetopharmacology.org Preclinical research indicates that the pharmacological activity, particularly concerning norepinephrine uptake inhibition, resides primarily in one of the enantiomers. nih.gov While detailed binding profiles for each individual isomer are not extensively reported in all studies, the data for the racemic mixture provide insight into its primary targets. Viloxazine shows the highest affinity for the norepinephrine transporter (NET) and significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters. nih.govwikipedia.org Its affinity for various serotonin receptors, such as 5-HT₂B and 5-HT₂C, is also a critical component of its mechanism. nih.govresearchgate.net An early in vitro study suggested that the aryl and amino groups are in a trans conformation for optimal interaction with the noradrenaline uptake mechanism. nih.gov
Table 4: Binding Affinity of Racemic Viloxazine for Monoamine Transporters and Receptors Data represents the affinity of the racemic mixture unless otherwise specified.
| Target | Affinity Measure | Value (nM) |
|---|---|---|
| Norepinephrine Transporter (NET) | KD | 155 - 630 |
| Serotonin Transporter (SERT) | KD | 17,300 |
| Dopamine Transporter (DAT) | KD | >100,000 |
| 5-HT₂B Receptor | Ki | 6,400 |
Differential Functional Activities of Enantiomers in in vitro Assays
The functional activity of viloxazine has been characterized in various in vitro assays, revealing a multimodal mechanism of action. These studies have primarily utilized the racemic mixture. Viloxazine demonstrates inhibitory effects on the norepinephrine transporter (NET). tandfonline.com In functional assays for serotonin receptors, viloxazine shows no significant agonistic or antagonistic activity at the 5-HT₂A receptor. nih.gov However, it exhibits clear antagonistic activity at 5-HT₂B receptors and agonistic activity at 5-HT₂C receptors. nih.govresearchgate.netfrontiersin.org One study noted that in animal models of behavior, the (S)-isomer, but not the (R)-isomer, showed activity, while another study focused on biogenic amine uptake suggested the primary NE uptake inhibition resides in one of the isomers. researchgate.netnih.gov
Table 5: Functional Activity of Racemic Viloxazine in in vitro Assays
| Target | Functional Activity | Potency Measure | Value (µM) |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Inhibition | IC₅₀ | 0.26 |
| 5-HT₂B Receptor | Antagonism | IC₅₀ | 27.0 |
| 5-HT₂C Receptor | Agonism | EC₅₀ | 32.0 |
Behavioral Phenotypic Responses to this compound in Comparative Animal Models
Preclinical investigations using various animal models have been crucial in delineating the behavioral pharmacology of viloxazine, with particular attention to the stereospecific effects of its (R) and (S) enantiomers. These studies have provided foundational insights into the compound's neuro-modulatory activities, which are believed to underlie its therapeutic potential.
Research has demonstrated clear pharmacological distinctions between the two stereoisomers. In behavioral models, the (S)-isomer was found to be approximately five times more active than the (R)-isomer following acute administration. researchgate.net During chronic administration lasting 15 days, the (R)-isomer was reported to be ineffective. researchgate.netnih.gov This difference in behavioral activity is significant, as other research indicates that the (S)-stereoisomer has a tenfold greater potency for inhibiting the norepinephrine transporter compared to the (R)-stereoisomer. nih.gov
One of the key animal models used to assess antidepressant-like activity is the bulbectomized rat model, which mimics certain behavioral deficits relevant to depression. In this model, chronic administration of the (S)-isomer and the racemic mixture of viloxazine significantly improved a passive avoidance learning deficit. researchgate.netnih.gov In stark contrast, this compound was found to be devoid of such activity within the same experimental parameters, highlighting a pronounced stereospecificity in its behavioral effects. researchgate.netnih.gov
| Compound | Animal Model | Observed Behavioral Effect | Reference |
|---|---|---|---|
| This compound | Bulbectomized Rat | Inactive / Devoid of activity | researchgate.netnih.gov |
| (S)-Viloxazine | Bulbectomized Rat | Significant improvement in avoidance learning | researchgate.netnih.gov |
| Racemic Viloxazine | Bulbectomized Rat | Significant improvement in avoidance learning | researchgate.netnih.gov |
Further investigations using in vivo microdialysis in freely moving rats have elucidated the effects of viloxazine on neurotransmitter levels in key brain regions. nih.govtandfonline.com These studies show that viloxazine administration leads to a significant increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the prefrontal cortex (PFC). tandfonline.comresearchgate.net This neurochemical modulation in the PFC, a critical area for executive function and attention, is a central aspect of its pharmacological profile. nih.gov The compound also elevates neurotransmitter levels in the nucleus accumbens and the amygdala. nih.gov The ability of viloxazine to modulate these three key neurotransmitter systems simultaneously is a distinguishing feature of its preclinical profile. nih.gov
| Neurotransmitter | Brain Region | Observed Effect | Reference |
|---|---|---|---|
| Norepinephrine (NE) | Prefrontal Cortex (PFC) | Significant Increase | tandfonline.comdovepress.com |
| Dopamine (DA) | Prefrontal Cortex (PFC) | Significant Increase | tandfonline.comdovepress.com |
| Serotonin (5-HT) | Prefrontal Cortex (PFC) | Significant Increase | tandfonline.comdovepress.com |
Beyond these specific models, viloxazine's interaction with serotonergic pathways, particularly its activity at 5-HT2B and 5-HT2C receptors, has been linked to the suppression of hyperlocomotion in animal models, suggesting a modulatory role in motor activity. dovepress.com
Pre Clinical Pharmacokinetics and Metabolism of R Viloxazine
Excretion Routes and Mass Balance Studies in Animal Models
Pre-clinical investigations into the excretion routes and mass balance of viloxazine (B1201356) in animal models have established that renal elimination is the predominant pathway for the drug and its metabolites. Studies utilizing radiolabeled viloxazine ([14C]-viloxazine) have provided detailed insights into the quantitative distribution of the administered dose across various excreta.
In mass balance studies conducted in Sprague Dawley rats, oral administration of [14C]-viloxazine led to the rapid excretion of radioactivity. Following a single oral dose of 100 mg/kg, approximately 88.6% to 88.8% of the total radioactive dose was eliminated within the initial 24 hours post-administration tandfonline.com. Over a more extended collection period of up to 168 hours, urine was identified as the primary route of elimination. Male rats excreted approximately 84.2% of the administered radioactive dose in urine, while female rats excreted about 82.0% tandfonline.com. In contrast, the amount of radioactivity recovered in feces was significantly lower, accounting for 5.39% in male rats and 6.37% in female rats by the end of the 168-hour collection period tandfonline.com. Other findings indicate that approximately 90% of the orally administered viloxazine is excreted via urine within 24 hours, with a negligible proportion (<1% to 2%) recovered in feces across species, including rodents researchgate.net.
The extensive metabolism of viloxazine observed in rats, primarily through O-dealkylation and subsequent sulfate (B86663) conjugation, contributes to the complex profile of metabolites found in excreta tandfonline.comnih.govtandfonline.com. A novel polar metabolite, identified as a conjugate with sulfate and hippurate, has also been isolated from rat urine, further characterizing the metabolic fate of viloxazine in this species nih.govtandfonline.com.
Excretion Profile of Viloxazine in Rats
The following table summarizes the quantitative excretion data for viloxazine and its metabolites in rat models following oral administration of radiolabeled compound:
| Excreta | Percentage of Administered Dose (%) | Species/Sex | Collection Period | Citation |
| Urine | 84.2 | Male Rat | 168 hours | tandfonline.com |
| Urine | 82.0 | Female Rat | 168 hours | tandfonline.com |
| Feces | 5.39 | Male Rat | 168 hours | tandfonline.com |
| Feces | 6.37 | Female Rat | 168 hours | tandfonline.com |
| Urine | ~90 | Rat | 24 hours | researchgate.net |
| Feces | <1-2 | Rat | 24 hours | researchgate.net |
Structure Activity Relationship Sar Studies of Viloxazine Stereoisomers and Analogs
Impact of Molecular Chirality on Receptor Binding and Neurotransmitter Transporter Inhibition
Viloxazine (B1201356) possesses a chiral center, meaning it exists as two stereoisomers: (R)-viloxazine and (S)-viloxazine google.comgoogle.com. Studies comparing the activity of these enantiomers have demonstrated significant differences in their potency and efficacy.
Research indicates that the (S)-viloxazine enantiomer is substantially more active than its (R)-counterpart. Specifically, the (S)-stereoisomer exhibits approximately five to ten times greater potency compared to the (R)-stereoisomer in its desired therapeutic effects nih.govgoogle.comacs.orgresearchgate.net. This stereoselectivity suggests that the three-dimensional arrangement of atoms around the chiral center is critical for optimal binding to its primary target, the norepinephrine (B1679862) transporter. While the pharmacokinetic profiles of the (R) and (S) enantiomers have been reported as not statistically different researchgate.net, their differing pharmacological potencies highlight the importance of enantiomeric purity or specific enantiomer engagement in vivo.
| Enantiomer | Relative Potency (vs. S-isomer) | Primary Target Interaction | References |
| (S)-Viloxazine | 1x | NET inhibition | nih.govgoogle.comacs.orgresearchgate.net |
| This compound | ~1/5 to 1/10x | NET inhibition | nih.govgoogle.comacs.orgresearchgate.net |
Viloxazine itself demonstrates moderate affinity and inhibitory effects on the norepinephrine transporter (NET) medchemexpress.comresearchgate.netdovepress.com. The inhibitory constant (Ki) for viloxazine at NET is reported around 0.63 µM, with a half-maximal inhibitory concentration (IC50) of approximately 0.2 µM drugbank.comfrontiersin.orgfrontiersin.org. Compared to other NRIs like atomoxetine (B1665822) and reboxetine (B1679249), viloxazine exhibits a more moderate inhibitory effect on NE uptake researchgate.netdovepress.com. Furthermore, viloxazine shows very weak or no inhibitory activity at the serotonin (B10506) transporter (SERT) and is largely devoid of meaningful binding to the dopamine (B1211576) transporter (DAT) wikipedia.orgresearchgate.nettandfonline.com.
Beyond transporter inhibition, viloxazine also interacts with serotonin receptors. It acts as an antagonist at the 5-HT2B receptor (Ki = 4.2 µM) and an agonist at the 5-HT2C receptor (EC50 = 32 µM) medchemexpress.comresearchgate.netdovepress.comfrontiersin.orgmedchemexpress.com. These serotonergic activities are considered important components of its mechanism of action, potentially contributing to its therapeutic effects in neuropsychiatric disorders nih.govmedchemexpress.comnih.gov. Notably, studies have indicated that the stereospecificity of viloxazine does not extend to other receptors such as alpha and beta-adrenoreceptors, serotonin, benzodiazepine, imipramine, and dopamine receptors researchgate.net.
Influence of Targeted Structural Modifications on Pharmacological Profiles
While extensive SAR studies on viloxazine analogs specifically targeting monoamine transporters are not extensively detailed in the provided literature, the morpholine (B109124) ring is recognized as a core pharmacophore sci-hub.sethieme-connect.comscispace.com. Medicinal chemistry efforts have explored modifications to heterocyclic systems like morpholine to enhance potency and alter pharmacokinetic profiles sci-hub.sethieme-connect.com.
The development of thiophene (B33073) analogs of viloxazine has been explored for potential antidepressant activity d-nb.info. These studies, alongside general SAR principles applied to morpholine-containing compounds, suggest that modifications to the aromatic ring or the morpholine moiety could yield derivatives with altered affinities and selectivities for monoamine transporters or other targets. However, specific data detailing the impact of such modifications on viloxazine's NET, SERT, or DAT inhibition profiles are not prominently featured in the retrieved results. The patent literature mentions the synthesis of viloxazine analogs google.com, but the detailed SAR of these specific analogs is not elaborated upon in the provided snippets.
Application of Computational Modeling and in silico Approaches for SAR Elucidation
Computational modeling and in silico approaches play a vital role in understanding drug-target interactions and guiding SAR studies. For viloxazine, these methods have been employed to elucidate its inhibitory mechanism at the human norepinephrine transporter (hNET).
Molecular dynamics simulations and docking studies have been used to identify key residues within the hNET binding site that interact with viloxazine and other selective norepinephrine reuptake inhibitors (sNRIs) nih.gov. These studies have identified a common binding mode involving interactions between specific chemical moieties of sNRIs and eleven residues in hNET nih.gov. Such analyses can reveal critical interaction points and inform the design of novel scaffolds with improved efficacy and selectivity. For instance, comparative studies of reboxetine enantiomers using molecular dynamics identified specific residues that favor the binding of one enantiomer over the other nih.gov. While this specific study focused on reboxetine, the methodology is applicable to understanding the stereospecific binding of viloxazine enantiomers.
Quantitative Structure-Activity Relationship (QSAR) analysis has also been mentioned in the context of viloxazine, particularly concerning its absorption, distribution, metabolism, and excretion (ADME) properties ntu.edu.tw. QSAR models can correlate structural features of viloxazine analogs with their predicted ADME parameters, aiding in the design of compounds with favorable pharmacokinetic profiles.
Compound Names:
Viloxazine
this compound
(S)-Viloxazine
Atomoxetine
Reboxetine
Maprotiline
Applications of Pre Clinical Research and Emerging Therapeutic Concepts for R Viloxazine
Exploration of (R)-Viloxazine in Established Neuropsychiatric Animal Models
Pre-clinical animal models are indispensable tools for dissecting the pharmacological effects of compounds like this compound on complex neurological circuits. These models allow for controlled investigations into behaviors that mimic core symptoms of human neuropsychiatric disorders.
Viloxazine (B1201356) has been evaluated in animal models to understand its effects on behaviors relevant to Attention Deficit/Hyperactivity Disorder (ADHD), such as hyperactivity. nih.govresearchgate.net In rodent models, locomotor activity is a key measure, and compounds that attenuate hyperlocomotion may have therapeutic relevance for the hyperactive-impulsive symptoms of ADHD. dovepress.com The therapeutic action of viloxazine in improving hyperactivity is hypothesized to involve its dual activity as an antagonist at serotonin (B10506) 5-HT₂B receptors and an agonist at 5-HT₂C receptors. nih.govdovepress.com
Microdialysis studies in freely moving rats provide direct evidence of viloxazine's effects on neurotransmitter levels in brain regions implicated in ADHD pathophysiology. researchgate.netdrugbank.com Following administration, viloxazine leads to significant, dose-dependent increases in extracellular levels of norepinephrine (B1679862), dopamine (B1211576), and serotonin in the prefrontal cortex. supernusmedical.comnih.govtandfonline.comnih.gov This brain region is critically involved in regulating attention and executive function. nih.gov
Table 1: Effects of Viloxazine on Extracellular Neurotransmitter Levels in Rat Brain Regions
| Brain Region | Norepinephrine (% of Baseline) | Dopamine (% of Baseline) | Serotonin (% of Baseline) | Reference |
|---|---|---|---|---|
| Prefrontal Cortex (PFC) | ~650% | ~670% | ~506% | nih.gov |
| Nucleus Accumbens (NAcc) | ~190% | ~190% | ~365% | nih.gov |
| Amygdala (AMG) | ~571% | ~254% | ~312% | nih.gov |
Historically, viloxazine was developed and used as an antidepressant. nih.gov Its therapeutic profile in this regard is linked to its enhancement of serotonergic and noradrenergic neurotransmission. nih.govdovepress.com Pre-clinical evidence supporting its relevance in mood and anxiety disorders comes from models that assess behaviors analogous to human symptoms. For instance, 5-HT₂C receptor agonists have demonstrated antidepressant-like properties in the anhedonia model of depression in rats. dovepress.com Given that viloxazine acts as a 5-HT₂C agonist, this provides a mechanistic basis for its antidepressant effects. nih.govnih.gov
Furthermore, 5-HT₂C agonists have also shown antiaversive effects in rat models of panic-like anxiety. dovepress.com This aligns with clinical observations where viloxazine exhibited anxiolytic effects. nih.gov This is noteworthy because viloxazine can significantly increase norepinephrine levels in the amygdala, an effect sometimes associated with increased anxiety in animal models. nih.gov The compound's complex pharmacology, particularly its potent serotonergic activity, likely modulates this noradrenergic effect to produce a net anxiolytic-like outcome.
A key consideration for any CNS-active medication is its potential for abuse and dependence. Pre-clinical models are vital for assessing these risks. In vivo studies in rats have shown that while viloxazine increases dopamine levels in the prefrontal cortex, it causes only a minimal and transient increase in the nucleus accumbens. nih.govnih.gov The nucleus accumbens is a critical brain region in the reward pathway, and substantial dopamine elevations in this area are associated with the reinforcing properties of addictive substances. nih.govnih.gov The minimal impact of viloxazine on dopamine in this region suggests a low potential for abuse. nih.govnih.gov
This finding is corroborated by self-administration studies in monkeys, which are considered a gold standard for assessing abuse liability. In these models, viloxazine demonstrated a very low potential for dependence. frontiersin.org Additionally, the antagonistic activity of viloxazine at the 5-HT₂B receptor may contribute to a reduced risk profile, as 5-HT₂B antagonists have been shown to inhibit cocaine-induced hyperlocomotion in rats. nih.gov
Beyond its use in mood and attention disorders, viloxazine has been investigated for its anticonvulsant properties in a variety of pre-clinical models. nih.gov Studies in both rodents and nonhuman primates have demonstrated that viloxazine possesses anticonvulsant activity. nih.govnih.gov
In rodent models, viloxazine provided protection against seizures induced by various methods:
Maximal Electroshock Test: This model assesses a compound's ability to prevent the spread of seizures. Viloxazine was effective in both mice and rats. nih.govbohrium.com
Chemicoconvulsant Seizures: Viloxazine protected against tonic extension seizures induced by chemical convulsants such as metrazole and 3-mercaptopropionic acid in mice. nih.govbohrium.com
Sound-Induced Seizures: In genetically susceptible DBA/2 mice, viloxazine was effective in abolishing tonic extension during sound-induced seizures. nih.govbohrium.com
In the epileptic baboon (Papio papio), a primate model of photosensitive epilepsy, viloxazine conferred significant protection against photomyoclonic responses. nih.govbohrium.com Interestingly, at approximately ten times the therapeutic anticonvulsant dose, viloxazine could induce abnormal EEG activity and, in some cases, seizure activity, indicating a proconvulsant effect at very high concentrations. nih.govbohrium.com
Table 2: Anticonvulsant Efficacy of Viloxazine in Pre-clinical Models
| Animal Model | Seizure Type | ED₅₀ (Effective Dose) | Reference |
|---|---|---|---|
| Mouse | Maximal Electroshock | 9 mg/kg (oral, 30-min pretreatment) | nih.govbohrium.com |
| Mouse & Rat | Maximal Electroshock | 30 mg/kg (oral, 60-min pretreatment) | nih.govbohrium.com |
| DBA/2 Mouse | Sound-induced | 6.8 mg/kg (IP, 30-min pretreatment) | nih.govbohrium.com |
| Baboon (Papio papio) | Photomyoclonic Response | Significant protection at 2.6 mg/kg (IV) | nih.govbohrium.com |
Theoretical Implications for Central Nervous System Target Engagement and Neurotransmitter Pathway Modulation
The therapeutic effects of this compound are rooted in its unique engagement with specific CNS targets, leading to a complex modulation of monoaminergic neurotransmitter systems. drugbank.com It is best described as a serotonin norepinephrine modulating agent (SNMA). researchgate.netfrontiersin.org Its mechanism is distinct from many other neuropsychiatric medications as it is not primarily a serotonin or dopamine reuptake inhibitor. nih.gov
The primary molecular targets of viloxazine are the norepinephrine transporter (NET) and specific serotonin receptors. nih.govpatsnap.com
Norepinephrine Transporter (NET): Viloxazine is a moderate inhibitor of NET. nih.govnih.gov This action blocks the reuptake of norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of this neurotransmitter. drugbank.compatsnap.com As NET is also responsible for dopamine reuptake in the prefrontal cortex, NET inhibition by viloxazine also leads to an increase in local dopamine levels. nih.govdrugbank.com
Serotonin Receptors: Viloxazine exhibits significant activity at two subtypes of serotonin receptors. It acts as an antagonist at 5-HT₂B receptors and an agonist at 5-HT₂C receptors. nih.govnih.govfrontiersin.orgdrugbank.com It has almost no affinity for the serotonin transporter (SERT), meaning it does not block serotonin reuptake directly. nih.gov
The theoretical implication of this dual mechanism is a synergistic modulation of neurotransmitter pathways. The increase in serotonin is not achieved through reuptake inhibition, but likely through a more nuanced mechanism involving its receptor activity. One hypothesis is that by antagonizing 5-HT₂B receptors located on GABAergic interneurons, viloxazine reduces inhibitory tone on serotonin neurons. nih.govresearchgate.netdrugbank.com This "disinhibition" leads to an upregulation of serotonin release in key brain areas like the prefrontal cortex. nih.govresearchgate.net This combined action—increasing norepinephrine and dopamine via NET inhibition and increasing serotonin via receptor modulation—underpins its efficacy across different neuropsychiatric conditions. nih.govdovepress.com
Table 3: In Vitro Receptor and Transporter Binding/Functional Profile of Viloxazine
| Target | Action | Potency (IC₅₀ / Kᵢ / EC₅₀) | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Inhibition | IC₅₀ = 0.26 µM | nih.govdovepress.com |
| Serotonin Transporter (SERT) | Inhibition | Kᵢ > 10,000 nM; IC₅₀ = 257 µM | nih.govdovepress.com |
| Dopamine Transporter (DAT) | Inhibition | Kᵢ > 100,000 nM | nih.gov |
| 5-HT₂B Receptor | Antagonist | IC₅₀ = 27.0 µM | nih.gov |
| 5-HT₂C Receptor | Agonist | EC₅₀ = 32.0 µM | nih.gov |
Rational Design and Development of Novel Viloxazine-Based Compounds with Enhanced Selectivity or Potency
The discovery of viloxazine originated from efforts to synthesize molecules with CNS-modulating properties that were structurally related to propranolol. nih.govnih.govnih.gov The core chemical structure of viloxazine is a 1,4-benzoxazine scaffold. Modern drug development often employs rational design, a process that uses knowledge of a compound's structure and its biological target to create new molecules with improved properties, such as enhanced potency or better selectivity.
While specific programs focused on designing novel viloxazine-based compounds for neuropsychiatric targets are not extensively detailed in publicly available literature, the chemical synthesis of viloxazine and its analogs is well-established. Standard synthetic routes often start with 2-ethoxyphenol (B1204887) and epichlorohydrin (B41342) to create a key epoxide intermediate. google.comchemicalbook.com This intermediate is then reacted with agents like 2-aminoethyl hydrogen sulfate (B86663) to form the morpholine (B109124) ring structure of viloxazine. google.comchemicalbook.com
The principles of rational design can be applied to this scaffold. By modifying the substituent groups on the phenyl ring or the morpholine ring, medicinal chemists can systematically alter the compound's interaction with its biological targets. For example, one could aim to:
Enhance NET Potency: Modify the ethoxy group or other positions on the phenyl ring to improve the fit and binding affinity within the NET protein.
Increase Serotonin Receptor Selectivity: Alter the structure to favor stronger binding and functional activity at the 5-HT₂B or 5-HT₂C receptor over other receptors, potentially refining the therapeutic effect and reducing off-target interactions.
Optimize Pharmacokinetic Properties: Introduce or modify functional groups to change the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The development of novel compounds based on the viloxazine scaffold remains an active area of chemical synthesis research, with patents describing various methods for producing viloxazine salts, novel polymorphs, and related intermediates. google.comgoogleapis.com These synthetic advancements provide the necessary tools for creating libraries of new viloxazine-based molecules that can be screened for enhanced potency and selectivity in treating CNS disorders.
Advanced Research Methodologies and Analytical Approaches
In vitro Radioligand Binding and Functional Assays for Receptor and Transporter Characterization
The molecular mechanisms of viloxazine (B1201356) have been extensively investigated through in vitro radioligand binding and functional assays. These studies are crucial for determining the compound's affinity and activity at various central nervous system receptors and transporters.
Viloxazine demonstrates a multimodal mechanism of action, with primary activity involving the norepinephrine (B1679862) transporter (NET) and specific serotonin (B10506) (5-HT) receptors. nih.gov Radioligand binding competition assays have been used to assess viloxazine's affinity for a wide array of molecular targets. tandfonline.com These experiments reveal that viloxazine has a moderate inhibitory effect on the norepinephrine transporter. tandfonline.com
Beyond its interaction with NET, viloxazine exhibits significant activity at serotonin receptors. Functional assays have identified it as an antagonist at 5-HT₂B receptors and an agonist at 5-HT₂C receptors. nih.govresearchgate.net The compound is notably devoid of significant activity at the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT). nih.govsupernusmedical.com This distinct profile, characterized by moderate NET inhibition and modulation of specific 5-HT receptors, distinguishes viloxazine from other norepinephrine reuptake inhibitors (NRIs) like atomoxetine (B1665822). nih.gov While much of the published data refers to racemic viloxazine, it has been noted in earlier research that the (S)-(-)-isomer is considered more pharmacologically active than the (R)-(+)-isomer. researchgate.net
Interactive Table: (R)-Viloxazine Receptor and Transporter Binding Profile
| Target | Activity | Affinity/Potency (Value) | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Inhibitor | IC₅₀ = 0.26 µM | tandfonline.com |
| Serotonin 5-HT₂B Receptor | Antagonist | Kᵢ = 6.40 µM, IC₅₀ = 27 µM | researchgate.net |
| Serotonin 5-HT₂C Receptor | Agonist | Kᵢ = 3.90 µM, EC₅₀ = 32 µM | researchgate.net |
| Serotonin Transporter (SERT) | No significant activity | Kᵢ = 17.30 µM | researchgate.net |
| Dopamine Transporter (DAT) | No significant activity | > 100 µM | researchgate.net |
In vivo Microdialysis Techniques for Real-time Neurotransmitter Quantification in Awake Animals
In vivo microdialysis is a powerful technique used to measure the real-time concentrations of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This methodology has been pivotal in confirming the functional consequences of viloxazine's in vitro binding profile.
Studies using microdialysis in awake rats have demonstrated that administration of viloxazine leads to a significant and dose-dependent increase in the extracellular levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) in the prefrontal cortex (PFC), a brain region critically implicated in the pathophysiology of ADHD. nih.govnih.govresearchgate.net A single administration of viloxazine (50 mg/kg) was shown to increase extracellular levels of 5-HT, NE, and DA in the PFC by up to 506%, 650%, and 670% of baseline levels, respectively. nih.gov Similar increases in these monoamines were also observed in other brain regions, including the nucleus accumbens and the amygdala. nih.govnih.gov
The observed increase in dopamine in the prefrontal cortex is understood to be a secondary effect of NET inhibition in this brain region, where DAT expression is low. The robust elevation of serotonin is particularly noteworthy, as viloxazine has low affinity for the serotonin transporter, suggesting an alternative mechanism of action, likely related to its activity at 5-HT₂B and 5-HT₂C receptors. nih.govresearchgate.net
Interactive Table: Effect of Viloxazine (50 mg/kg) on Extracellular Neurotransmitter Levels in Rat Brain
| Brain Region | Neurotransmitter | Peak Increase (% of Baseline) | Reference |
|---|---|---|---|
| Prefrontal Cortex (PFC) | Serotonin (5-HT) | 506% | nih.gov |
| Prefrontal Cortex (PFC) | Norepinephrine (NE) | 650% | nih.gov |
| Prefrontal Cortex (PFC) | Dopamine (DA) | 670% | nih.gov |
| Nucleus Accumbens (NAcc) | Serotonin (5-HT) | 365% | nih.gov |
| Nucleus Accumbens (NAcc) | Norepinephrine (NE) | ~190% | nih.gov |
| Nucleus Accumbens (NAcc) | Dopamine (DA) | ~190% | nih.gov |
| Amygdala (AMG) | Norepinephrine (NE) | 571% | nih.gov |
High-Resolution Mass Spectrometry-based Techniques for Metabolite Identification and Quantification
Understanding the metabolic fate of this compound is essential for a complete pharmacological characterization. Modern techniques, including high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS), have been employed to identify and quantify its metabolites in various biological matrices. tandfonline.comresearchgate.net
In humans, viloxazine undergoes extensive metabolism. tandfonline.com The primary metabolic pathway is 5-hydroxylation of the aromatic ring, followed by glucuronidation. tandfonline.comresearchgate.net This process is mainly mediated by the cytochrome P450 enzyme CYP2D6. tandfonline.comresearchgate.net The resulting 5-hydroxyviloxazine-glucuronide is a major metabolite. nih.gov Another unique metabolic route in humans is the formation of an N-carbamoyl glucuronide. tandfonline.comresearchgate.net
In contrast, the metabolism in rats follows a different primary path, where O-deethylation with subsequent sulfation is the major route. tandfonline.comresearchgate.net These detailed metabolic studies, utilizing advanced mass spectrometry, are critical for understanding species differences and for assessing potential drug-drug interactions. tandfonline.com
Chromatographic Methods for Enantiomer Separation and Stereoisomeric Purity Analysis (e.g., Chiral HPLC, HPLC-MS/MS)
Viloxazine possesses a single stereogenic center, meaning it exists as two enantiomers: this compound and (S)-viloxazine. google.com As enantiomers can have different pharmacological and toxicological properties, methods to separate and analyze them are critical for drug development and quality control.
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of viloxazine. google.com For the specific separation of enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and individual quantification. chiralpedia.com The use of chiral derivatizing agents to form diastereomers that can be separated on a standard achiral column is another, though less common, approach. chiralpedia.com
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides even greater sensitivity and specificity for analyzing viloxazine and its degradants or metabolites. ijpsdronline.comijpsdronline.com This powerful analytical technique is used to ensure the stereoisomeric purity of this compound and to quantify the compound in biological samples during pharmacokinetic studies. nih.gov
Rigorous Behavioral Phenotyping and Data Analysis in Pre-clinical Animal Models
Preclinical animal models are essential for evaluating the therapeutic potential of new compounds and for understanding the neurobiological basis of their effects. Rigorous behavioral phenotyping in these models allows researchers to assess the effects of this compound on complex behaviors relevant to neuropsychiatric disorders.
The rationale for investigating viloxazine in attention-deficit/hyperactivity disorder (ADHD) was supported by its profile as a norepinephrine reuptake inhibitor, a class of drugs known to be effective for the disorder. nih.gov Preclinical studies in animal models of ADHD have been used to characterize its behavioral effects. For instance, the ability of viloxazine to modulate the serotonin system and suppress hyperlocomotion in animals provided an early indication that its mechanism of action was more complex than that of a simple NRI. nih.gov
Behavioral assays in rodents are used to model specific symptoms of ADHD, such as inattention, impulsivity, and hyperactivity. nih.gov The effects of this compound in these models are carefully quantified and analyzed to establish a dose-response relationship and to correlate behavioral outcomes with the neurochemical changes observed in microdialysis studies. This integrated approach, combining detailed behavioral analysis with neurochemical and in vitro data, provides a comprehensive understanding of the compound's pharmacological profile and its therapeutic potential.
Q & A
Q. What is the primary neurochemical mechanism of action of (R)-viloxazine, and how does it differ from its (S)-stereoisomer?
this compound primarily inhibits norepinephrine (NE) reuptake via the norepinephrine transporter (NET), increasing extracellular NE levels in the prefrontal cortex, amygdala, and nucleus accumbens . However, the (S)-stereoisomer exhibits 10-fold greater potency in NE reuptake inhibition compared to this compound, likely due to stereoselective binding affinity differences at NET . Methodologically, this distinction is established using in vitro radiolabeled ligand displacement assays (e.g., [³H]-NE uptake inhibition in rodent synaptosomes) and in vivo microdialysis studies comparing NE concentration changes in brain regions .
Q. What analytical methods are validated for quantifying viloxazine in pharmacokinetic studies?
Differential pulse voltammetry (DPV) with boron-doped diamond electrodes is a validated method for viloxazine determination, optimized for parameters like potential step (Es), pulse width (ts), and pulse amplitude (dE) . Adsorption-controlled processes during DPV measurements require careful optimization to avoid confounding diffusion effects, as shown in cyclic voltammetry experiments . High-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended for clinical pharmacokinetic studies to resolve stereoisomers and metabolites (e.g., 5-hydroxyviloxazine glucuronide) .
Q. How are clinical trials for viloxazine structured to assess ADHD symptom improvement?
Phase 3 trials use investigator-rated scales like the ADHD-Rating Scale-5 (ADHD-RS-5) and functional impairment assessments (e.g., WFIRS–P) to measure changes in inattention and hyperactivity. Post hoc analyses often define responder rates as ≥30% or ≥50% improvement in ADHD-RS-5 scores, with statistical significance determined via Pearson’s Chi-square tests . A key limitation is the lack of multi-informant assessments (e.g., parent/teacher ratings), which may underreport behavioral adverse effects .
Advanced Research Questions
Q. How do contradictory findings regarding viloxazine’s adsorption vs. diffusion-controlled electrochemical behavior impact analytical reproducibility?
Cyclic voltammetry data suggest viloxazine oxidation is diffusion-controlled, whereas DPV indicates adsorption-driven processes, likely due to molecular stacking on electrode surfaces . To reconcile this, researchers should pre-condition electrodes with controlled accumulation steps and validate results using complementary techniques (e.g., impedance spectroscopy). Standardizing electrode surface preparation and buffer ionic strength is critical for reproducibility .
Q. What methodologies resolve discrepancies between viloxazine’s weak NET affinity and its clinical efficacy in ADHD?
Although this compound has moderate NET inhibitory potency (IC₅₀ ~0.3 µM), its clinical efficacy may arise from downstream serotonergic modulation. Microdialysis studies in rats show viloxazine increases prefrontal cortex 5-HT levels via non-reuptake mechanisms, possibly through 5-HT autoreceptor antagonism . Advanced neurochemical profiling (e.g., optogenetics-coupled HPLC) and receptor knockout models are needed to dissect these dual mechanisms .
Q. How do CYP polymorphisms influence viloxazine metabolism, and what are the implications for clinical trial design?
Viloxazine is metabolized primarily via CYP2D6-mediated 5-hydroxylation, with minor contributions from CYP1A2 and CYP3A4 . Pharmacokinetic studies in CYP2D6 poor metabolizers (PMs) show <2-fold differences in exposure compared to extensive metabolizers (EMs), suggesting minimal impact on dosing . However, co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) requires therapeutic drug monitoring due to viloxazine’s reversible CYP1A2 inhibition (IC₅₀ = 0.269 µM) . Population pharmacokinetic modeling with genotyping data is recommended for pediatric trials.
Data Contradictions and Reconciliation
Q. Why do some studies report viloxazine-induced suicidal ideation in pediatric populations while others classify it as “generally safe”?
A small clinical trial (n=2 groups) reported increased suicidal thoughts and aggression in viloxazine-treated children, contrasting with larger Phase 3 trials . This discrepancy may arise from underpowered safety analyses or heterogeneity in comorbid psychiatric conditions. Rigorous adverse event monitoring protocols (e.g., Columbia Suicide Severity Rating Scale) and stratification by baseline risk factors (e.g., prior self-harm history) are essential in future studies .
Q. How does viloxazine’s lack of DAT affinity align with its reported dopaminergic effects in preclinical models?
Viloxazine does not directly inhibit dopamine transporters (DAT) but increases prefrontal dopamine via NET-mediated disinhibition of dopaminergic neurons. In vivo fast-scan cyclic voltammetry in rodents confirms this indirect mechanism, with dopamine elevation localized to mesocortical pathways . Researchers should combine region-specific microdialysis (e.g., nucleus accumbens vs. prefrontal cortex) with selective receptor antagonists to validate this hypothesis .
Methodological Recommendations
- For neurochemical studies : Use dual-probe microdialysis in freely moving rats to simultaneously monitor NE, DA, and 5-HT dynamics .
- For clinical PK/PD trials : Incorporate sparse sampling designs and nonlinear mixed-effects modeling to optimize dosing in pediatric populations .
- For safety monitoring : Implement real-time electronic patient-reported outcomes (ePRO) to capture behavioral adverse events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
